molecular formula C7H13ClMg B12597595 Magnesium chloride (2-methylcyclopentyl)methanide (1/1/1) CAS No. 651304-19-7

Magnesium chloride (2-methylcyclopentyl)methanide (1/1/1)

Katalognummer: B12597595
CAS-Nummer: 651304-19-7
Molekulargewicht: 156.93 g/mol
InChI-Schlüssel: QHOHPMYXSGCJFR-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Magnesium chloride (2-methylcyclopentyl)methanide (1/1/1) is a chemical compound with the molecular formula C7H13ClMg. It is a derivative of magnesium chloride, where the magnesium ion is coordinated with a 2-methylcyclopentyl group and a methanide group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of magnesium chloride (2-methylcyclopentyl)methanide typically involves the reaction of magnesium chloride with 2-methylcyclopentylmethane in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:

    Temperature: Typically around 0-25°C.

    Solvent: Commonly used solvents include tetrahydrofuran (THF) or diethyl ether.

    Reaction Time: The reaction is usually complete within a few hours.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the compound’s reactivity and applications.

Analyse Chemischer Reaktionen

Types of Reactions

Magnesium chloride (2-methylcyclopentyl)methanide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the methanide group acts as a nucleophile.

    Addition Reactions: The compound can add to multiple bonds, such as alkenes and alkynes, forming new carbon-carbon bonds.

    Reduction Reactions: It can act as a reducing agent in certain organic transformations.

Common Reagents and Conditions

    Reagents: Common reagents include alkyl halides, carbonyl compounds, and unsaturated hydrocarbons.

    Conditions: Reactions are typically carried out under an inert atmosphere, with temperatures ranging from -78°C to room temperature, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific substrates and conditions used. For example, reactions with carbonyl compounds can yield alcohols, while reactions with alkyl halides can produce substituted alkanes.

Wissenschaftliche Forschungsanwendungen

Magnesium chloride (2-methylcyclopentyl)methanide has several scientific research applications, including:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Catalysis: The compound can act as a catalyst or catalyst precursor in various organic transformations.

    Material Science: It is explored for its potential in the synthesis of novel materials with unique properties.

    Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.

Wirkmechanismus

The mechanism by which magnesium chloride (2-methylcyclopentyl)methanide exerts its effects involves the coordination of the magnesium ion with the 2-methylcyclopentyl and methanide groups. This coordination enhances the nucleophilicity of the methanide group, making it a potent nucleophile in various reactions. The compound can interact with electrophilic centers in substrates, facilitating the formation of new bonds and the transformation of functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Magnesium chloride (2-methylallyl)methanide
  • Magnesium chloride (cyclopentyl)methanide
  • Magnesium chloride (2-methylcyclohexyl)methanide

Uniqueness

Magnesium chloride (2-methylcyclopentyl)methanide is unique due to the presence of the 2-methylcyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis and catalysis.

Eigenschaften

CAS-Nummer

651304-19-7

Molekularformel

C7H13ClMg

Molekulargewicht

156.93 g/mol

IUPAC-Name

magnesium;1-methanidyl-2-methylcyclopentane;chloride

InChI

InChI=1S/C7H13.ClH.Mg/c1-6-4-3-5-7(6)2;;/h6-7H,1,3-5H2,2H3;1H;/q-1;;+2/p-1

InChI-Schlüssel

QHOHPMYXSGCJFR-UHFFFAOYSA-M

Kanonische SMILES

CC1CCCC1[CH2-].[Mg+2].[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.